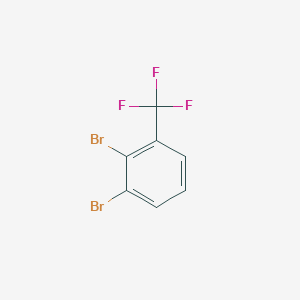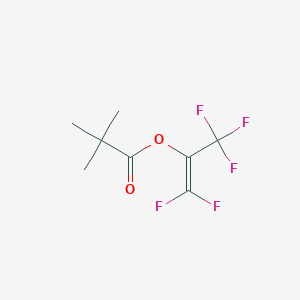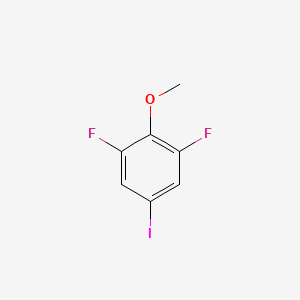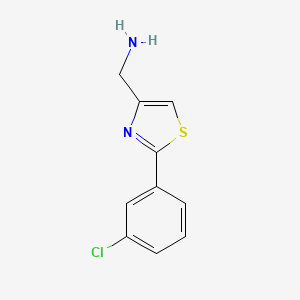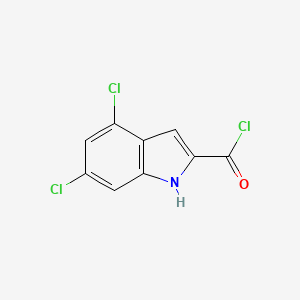
(5-ブロモ-2-フルオロフェニル)メチリデンヒドロキシルアミン
概要
説明
作用機序
BFH has been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, BFH has been found to inhibit the expression of various proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BFH has been found to exhibit various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the reduction of lipid peroxidation, and the enhancement of antioxidant activity. It has also been found to modulate the levels of various cytokines and chemokines involved in inflammation and immune response.
実験室実験の利点と制限
BFH has several advantages for lab experiments, including its easy synthesis and purification, high yield, and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For research on BFH include the development of more efficient synthesis methods, the evaluation of its potential use in the treatment of various diseases, and the investigation of its mechanism of action at the molecular level.
科学的研究の応用
複素環式化合物の合成
この化合物は、医薬品の開発において重要な役割を果たす様々な複素環式化合物の合成における前駆体として機能します。 様々な試薬との反応により、トリアゾール を生成することができます。トリアゾールは、抗真菌、抗菌、抗ウイルスなどの潜在的な性質を持つ複素環式化合物の一種です。
材料科学における用途
材料科学において、5-ブロモ-2-フルオロベンズアルデヒドオキシムは、分子レセプターの合成に用いることができます 。これらのレセプターは、特定の分子に選択的に結合することができ、特定の物質の存在を示すセンシング技術に応用されています。
分子インプリンティング
この化合物の構造的特異性により、分子インプリンティングプロセスに適しています 。この技術は、標的分子と相補的な特定の結合部位を持つポリマーマトリックスを作成することで、分離、センシング、または触媒に用いることができます。
ベンゾキサボロールの合成
5-ブロモ-2-フルオロベンズアルデヒドオキシムは、ベンゾキサボロールの合成における前駆体です 。これらの化合物は、抗菌および抗真菌の用途で有望視されているホウ素含有複素環のために関心を集めています。
抗菌研究
オキシム誘導体は、抗菌作用を持つ化合物の合成に役立つ可能性があります。 抗菌剤としての潜在能力に貢献する、その錯体形成とスペクトル特性に関する研究が行われています .
化学的ビルディングブロック
フッ素化されたビルディングブロックとして、この化合物はより複雑な有機分子の合成に役立ちます。 他の構造への組み込みにより、安定性または反応性の向上が見られる可能性があり、有機合成における汎用性の高いツールとなっています .
生化学分析
Biochemical Properties
N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. This compound interacts with transition metals such as copper (Cu), zinc (Zn), and mercury (Hg) to form mononuclear complexes . These interactions are facilitated by the nitrogen and oxygen donor atoms present in the oxime group, which coordinate with the metal ions. The resulting metal complexes exhibit significant biological activity, including antimicrobial properties .
Cellular Effects
The effects of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by interacting with cellular proteins and enzymes. For instance, it can inhibit the activity of certain enzymes involved in cell signaling pathways, leading to alterations in gene expression and cellular metabolism . Additionally, the compound’s antimicrobial properties suggest that it can disrupt the growth and proliferation of microbial cells .
Molecular Mechanism
At the molecular level, N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of metal complexes, which can inhibit or activate specific enzymes . The compound’s oxime group can bind to the active sites of enzymes, altering their activity and leading to changes in gene expression. Additionally, the compound can undergo a Beckmann rearrangement, resulting in the formation of amides or nitriles, which further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity and enzyme inhibition . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately determining its biochemical effects.
特性
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXINJMATTXHEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378377 | |
| Record name | 5-Bromo-2-fluorobenzaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-65-4 | |
| Record name | 5-Bromo-2-fluorobenzaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






